molecular formula C12H15NO3 B13390148 Methyl 3-acetamido-3-phenylpropanoate

Methyl 3-acetamido-3-phenylpropanoate

货号: B13390148
分子量: 221.25 g/mol
InChI 键: KAZREVDICMUGDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 3-acetamido-3-phenylpropanoate is a chiral ester derivative featuring a phenyl group and an acetamido substituent on the β-carbon of a propanoate backbone. Its molecular formula is C₁₂H₁₅NO₃, derived by substituting the amino group in methyl 3-amino-3-phenylpropanoate (C₁₀H₁₃NO₂) with an acetamido (-NHCOCH₃) moiety . The compound is synthesized via enantioselective catalytic methods, often employing chiral ligands like pyrrolidinyl ferrocene-containing systems, as evidenced by related ethyl ester analogs achieving >99% conversion and 61.3% enantiomeric excess (ee) under optimized conditions . Key identifiers include synonyms such as (S)-Methyl 3-acetamido-3-phenylpropanoate and CAS-related codes (e.g., Mol file: 37088-66-7.mol) . It serves as a precursor in pharmaceuticals and asymmetric catalysis, though specific catalytic performance data for the methyl ester variant remains unreported in the provided literature.

属性

IUPAC Name

methyl 3-acetamido-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZREVDICMUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Method Overview:

This approach involves the direct conversion of methyl 3-phenylpropanoate to its acetamido derivative via amidation with acetamide or acetamide derivatives, often facilitated by activating agents or coupling reagents.

Procedure:

  • Activation of Carboxyl Group: The carboxyl group of methyl 3-phenylpropanoate is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • Amidation: The activated ester reacts with acetamide or acetamide derivatives under controlled conditions (often in an aprotic solvent like dichloromethane or tetrahydrofuran) to yield methyl 3-acetamido-3-phenylpropanoate.

Representative Data:

  • Reaction time: 24-36 hours
  • Temperature: Room temperature to 60°C
  • Yield: Typically 70-85%
  • Purification: Flash chromatography or recrystallization

Advantages:

  • Straightforward and scalable
  • Suitable for large-scale synthesis

Peptide Coupling Strategy Using Amino Acid Esters

Method Overview:

This method involves coupling methyl 2-amino-3-phenylpropanoate hydrochloride with acylating agents to form the acetamido derivative, often utilizing peptide coupling reagents such as PyBOP, HATU, or EDC/HOBt.

Key Steps:

  • Preparation of Amino Ester: Methyl 2-amino-3-phenylpropanoate hydrochloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
  • Activation of Carboxylic Acid: The carboxyl group of acylating agents like (acetyl or acetamido) derivatives are activated with coupling reagents (e.g., PyBOP, HATU).
  • Coupling Reaction: The activated acid reacts with the amino ester to form the desired amide linkage.

Reaction Conditions:

  • Solvent: Dichloromethane or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 15-38 hours
  • Yield: 70-95%

Representative Data:

  • The reaction typically completes within 36 hours at 60°C with yields exceeding 85% (as per references and).
  • Purification involves flash chromatography or recrystallization.

Advantages:

  • High yields
  • Suitable for synthesizing derivatives with various substituents

Amidation via Carbodiimide-Mediated Coupling

Method Overview:

Utilizes carbodiimide reagents such as EDC or DCC with HOBt or HOAt to activate the carboxyl group, facilitating amidation with acetamide.

Procedure:

  • Dissolve methyl 3-phenylpropanoate in anhydrous solvent (e.g., DMF or dichloromethane).
  • Add carbodiimide reagent (e.g., EDC) along with HOBt or HOAt.
  • Introduce acetamide or acetamido derivatives.
  • Stir at room temperature or slightly elevated temperature until completion.

Reaction Conditions & Data:

  • Reaction time: 24-36 hours
  • Yield: 60-85%
  • Purification: Flash chromatography

Advantages:

  • Mild reaction conditions
  • Good functional group tolerance

Asymmetric Synthesis and Enantioselective Routes

Method Overview:

Chiral catalysts or chiral auxiliaries can be employed to synthesize enantiomerically enriched this compound, especially important for pharmaceutical applications.

Representative Protocols:

  • Use of chiral hydrogenation catalysts or chiral phase transfer catalysts during reduction steps.
  • Asymmetric hydrogenation or enantioselective acylation.

Research Data:

  • Enantiomeric excess (ee) values up to 98% have been achieved using Rhodium-catalyzed asymmetric hydrogenation (reference).
  • Reaction times vary from 24 to 36 hours at 60°C.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield Advantages Limitations
Direct Amidation DCC/DIC + acetamide, solvents: DCM, THF 70-85% Simple, scalable Requires purification
Peptide Coupling PyBOP/HATU + amino esters, solvents: DCM, DMF 70-95% High yield, versatile Sensitive to moisture
Carbodiimide-Mediated EDC/HOBt + acetamide, solvents: DMF 60-85% Mild conditions Side reactions possible
Asymmetric Synthesis Chiral catalysts, hydrogenation Up to 98% ee Enantioselectivity Complex setup

Concluding Remarks

The synthesis of This compound predominantly relies on peptide coupling methodologies involving activated carboxylic acids and amino esters, with the use of modern coupling reagents such as PyBOP and HATU providing high efficiency and yields. Amidation of methyl 3-phenylpropanoate via carbodiimide activation remains a reliable alternative. For enantiomerically pure compounds, asymmetric catalytic methods are employed, achieving high enantiomeric excesses.

The choice of method depends on the desired scale, purity, and stereochemical requirements. The literature indicates that optimized conditions generally involve the use of DMF or dichloromethane as solvents, with reaction times ranging from 15 to 36 hours, and yields often exceeding 85%.

化学反应分析

Types of Reactions: Methyl 3-acetamido-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

Major Products Formed:

作用机制

The mechanism of action of methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and molecular recognition processes .

相似化合物的比较

Ester Group Influence

  • Methyl vs. Ethyl Esters: The ethyl analog (C₁₃H₁₇NO₃) exhibits higher molecular weight and altered steric effects, enabling 61.3% ee in enantioselective hydrogenation with ligand L1 . Methyl esters (C₁₂H₁₅NO₃) may offer lower boiling points and enhanced solubility in polar solvents, though catalytic data is lacking in the evidence.
  • Amino vs. Acetamido Derivatives: Replacing the acetamido group with an amino moiety (e.g., (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride) reduces steric bulk but increases polarity, as reflected in its hydrochloride salt form (melting point: 117°C) .

Substituent Effects

  • Trifluoromethyl Substitution: The 3-trifluoromethylphenyl variant (C₁₁H₁₂F₃NO₂) introduces electronegative fluorine atoms, increasing molecular weight (247.21 g/mol) and likely enhancing metabolic stability and lipophilicity . This contrasts with the parent compound’s unmodified phenyl ring.

常见问题

Q. What are the optimal synthetic routes for Methyl 3-acetamido-3-phenylpropanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation and acylation of precursor molecules. For example, esterification of 3-amino-3-phenylpropanoic acid derivatives with acetyl chloride in methanol under reflux yields the acetamido derivative. Key parameters include temperature (70–80°C), solvent polarity, and catalyst use (e.g., H<sup>+</sup> or DMAP). Reaction progress is monitored via TLC, and yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .
  • NMR : <sup>1</sup>H NMR (CDCl3) shows characteristic peaks: δ 2.05 (s, 3H, acetamido CH3), δ 3.65 (s, 3H, methyl ester), δ 7.3–7.5 (m, 5H, phenyl) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 248.1) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate by polarity .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals but may reduce recovery to ~65% .
  • Distillation : Vacuum distillation at 0.1 mmHg and 120°C removes volatile impurities .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence the compound’s biological activity?

Methodological Answer: The (R)- and (S)-enantiomers exhibit divergent binding affinities. For example, (R)-isomers show higher affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for (S)-isomers) due to spatial compatibility with chiral binding pockets. Enantioselective synthesis uses chiral catalysts (e.g., BINAP-Ru), and activity is validated via competitive radioligand assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, incubation time). Standardization steps:

  • Use isogenic cell lines to minimize genetic variability.
  • Validate enzyme inhibition via Michaelis-Menten kinetics (e.g., acetylcholinesterase IC50 = 8 µM vs. 15 µM in prior studies) .
  • Apply meta-analysis to reconcile divergent results, weighting studies by sample size and assay rigor .

Q. How do structural analogs of this compound compare in drug discovery applications?

Methodological Answer: Analog substitutions (e.g., nitro, fluoro) modulate pharmacokinetics:

  • 4-Nitrophenyl analog : Increased logP (2.1 vs. 1.7) enhances blood-brain barrier penetration but reduces solubility .
  • 3-Fluorophenyl analog : Improves metabolic stability (t½ = 4.2 h vs. 2.1 h) due to reduced CYP450 oxidation .
  • Dimethoxyphenyl analog : Boosts antioxidant activity (EC50 = 22 µM vs. 45 µM) via radical scavenging .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) by aligning the acetamido group with catalytic triad residues .
  • MD Simulations (GROMACS) : Reveals stable binding over 100 ns, with RMSD < 2 Å .
  • QSAR Models : Identify critical descriptors (e.g., polar surface area, H-bond donors) for anti-inflammatory activity .

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